molecular formula C7H8ClNO3 B8188691 4-Chloromethyl-oxazole-2-carboxylic acid ethyl ester

4-Chloromethyl-oxazole-2-carboxylic acid ethyl ester

Cat. No.: B8188691
M. Wt: 189.59 g/mol
InChI Key: GELJIGKHMVPHRS-UHFFFAOYSA-N
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Description

4-Chloromethyl-oxazole-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C7H8ClNO3. It is a light yellow liquid with a molecular weight of 189.6 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloromethyl-oxazole-2-carboxylic acid ethyl ester typically involves the reaction of oxazole-2-carboxylic acid with chloromethylating agents under controlled conditions. One common method is the chloromethylation of oxazole-2-carboxylic acid using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chloromethyl-oxazole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of oxazole-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can produce corresponding alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted oxazole derivatives.

Scientific Research Applications

4-Chloromethyl-oxazole-2-carboxylic acid ethyl ester has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be utilized in the study of biological systems and the development of bioactive molecules.

  • Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 4-Chloromethyl-oxazole-2-carboxylic acid ethyl ester exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

4-Chloromethyl-oxazole-2-carboxylic acid ethyl ester is similar to other oxazole derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:

  • Oxazole-2-carboxylic acid ethyl ester: Lacks the chloromethyl group.

  • 4-Methyl-oxazole-2-carboxylic acid ethyl ester: Contains a methyl group instead of a chloromethyl group.

  • 4-Chloromethyl-thiazole-2-carboxylic acid ethyl ester: Similar structure but with a thiazole ring instead of an oxazole ring.

These compounds may have different reactivity and applications due to the variations in their chemical structures.

Biological Activity

4-Chloromethyl-oxazole-2-carboxylic acid ethyl ester is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an oxazole ring, a chloromethyl group, and an ethyl ester moiety. These structural features contribute to its reactivity and biological interactions. The compound can be synthesized through various chemical reactions, including oxidation and substitution processes involving electrophiles.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The oxazole ring can participate in hydrogen bonding, while the chloromethyl group may serve as a reactive site for nucleophilic attack. This interaction can modulate enzyme activity and influence cellular pathways.

Antimicrobial Activity

Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and have shown promising results in inhibiting growth.

Anticancer Properties

Studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Cancer Cell Line IC50 (µM) Reference
MCF-70.65
HeLa2.41
PANC-11.47

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has shown potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

  • Anticancer Activity Assessment
    A study evaluated the antiproliferative effects of this compound on MCF-7 breast cancer cells. Results indicated an IC50 value of 0.65 µM, suggesting potent anticancer activity comparable to established chemotherapeutics.
  • In Vivo Evaluation
    In vivo studies demonstrated that administration of this compound led to a significant reduction in tumor size in xenograft models of cancer, supporting its potential as a therapeutic agent.
  • Antimicrobial Testing
    The compound was subjected to antimicrobial susceptibility testing against various pathogens, including Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at low concentrations, indicating its potential as an antimicrobial agent.

Properties

IUPAC Name

ethyl 4-(chloromethyl)-1,3-oxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-2-11-7(10)6-9-5(3-8)4-12-6/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELJIGKHMVPHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CO1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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